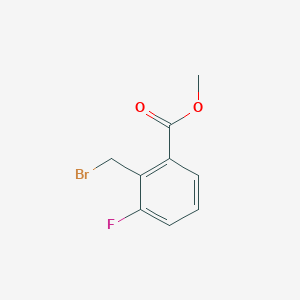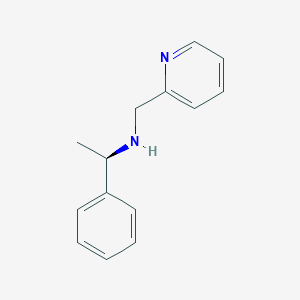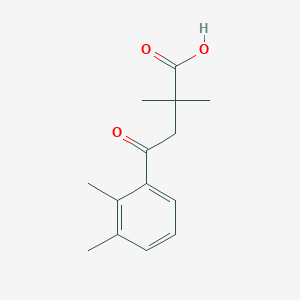
2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid” is a carboxylic acid derivative. It contains a phenyl group (a benzene ring) which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a carboxylic acid group (-COOH), a phenyl group (C6H5-), and several methyl groups (-CH3). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
Carboxylic acids and their derivatives undergo a variety of chemical reactions, including esterification, amide formation, and reduction to alcohols or aldehydes. The phenyl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .科学的研究の応用
Antituberculosis Activity of Organotin Complexes
Organotin complexes, including those with carboxylic acids like mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, have been scrutinized for their antituberculosis activity. The diversity in structure of the organotin moiety offers a range of biological activities, influenced by the ligand environment, organic groups attached to tin, and the overall compound structure. Triorganotin(IV) complexes are noted for superior antituberculosis activity, attributed to the reduced toxicity associated with the order of organotin compounds (tri > di > mono-organotins) (Iqbal, Ali, & Shahzadi, 2015).
Herbicide Toxicity and Environmental Impact
Research on herbicides, particularly 2,4-D, underscores the environmental and toxicological concerns associated with widespread use. Studies highlight the potential for these compounds to enter natural environments and water sources, posing risks to non-target organisms. The eco-toxicological effects, including the potential lethal impact on various species and concerns about human exposure, underscore the need for mitigation strategies and further exploration of environmental impacts (Islam et al., 2017).
Catalytic Synthesis of Oxygenated Fuels
The catalytic synthesis of polyoxymethylene dimethyl ethers (OME), compounds that are structurally related or relevant to the research context of 2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid, demonstrates the potential for developing oxygenated fuels. These fuels offer advantages in diesel engines, reducing hazardous exhaust emissions and soot formation. Research focuses on developing more efficient catalysts and processes to produce OME with specific chain lengths, highlighting the ongoing efforts to simplify production processes for environmental and efficiency gains (Baranowski, Bahmanpour, & Kröcher, 2017).
Safety And Hazards
特性
IUPAC Name |
4-(2,3-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-6-5-7-11(10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACBPOJILMGDBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645499 |
Source


|
| Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid | |
CAS RN |
146645-55-8 |
Source


|
| Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

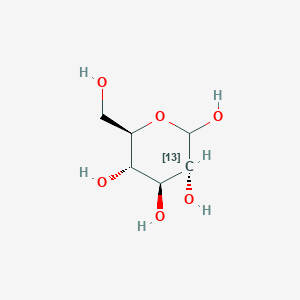
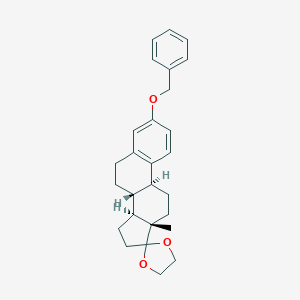
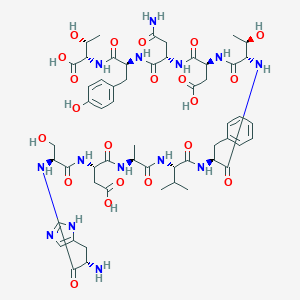
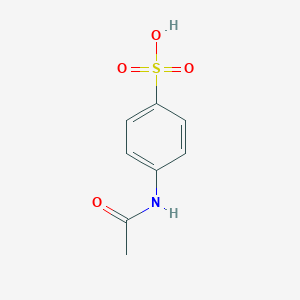
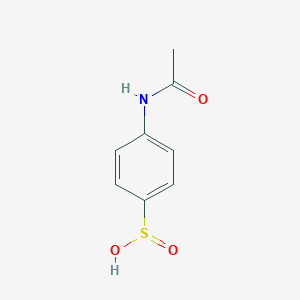
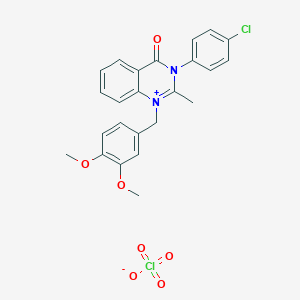
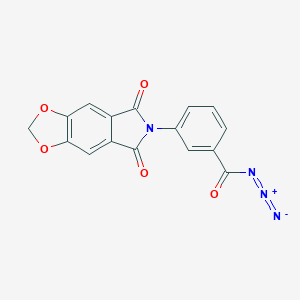
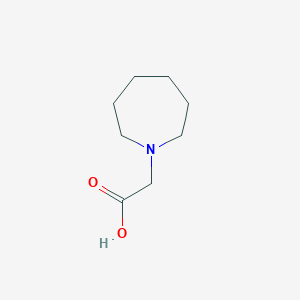
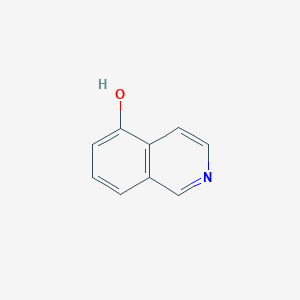
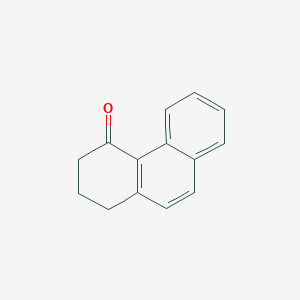
![D-[4-13C]Glucose](/img/structure/B118824.png)
![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)
